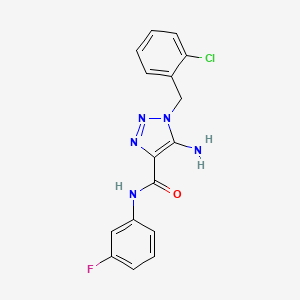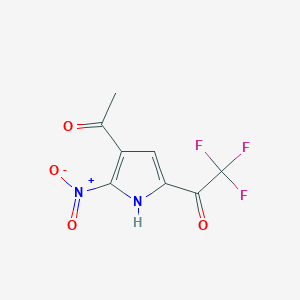
N-(3-chloro-4-fluorophenyl)-5-phenyloxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-5-phenyloxazole-2-carboxamide, also known as ABT-263, is a small molecule inhibitor that targets the B-cell lymphoma-2 (BCL-2) family of proteins. BCL-2 family proteins are involved in the regulation of apoptosis, or programmed cell death, and their overexpression has been linked to the development and progression of various types of cancer.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-5-phenyloxazole-2-carboxamide binds to the hydrophobic groove of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-W, and disrupts their interactions with pro-apoptotic proteins such as BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway and the induction of cell death in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the activation of the intrinsic apoptotic pathway, the inhibition of autophagy, and the disruption of mitochondrial function. This compound has also been shown to sensitize cancer cells to conventional chemotherapy and radiotherapy.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-5-phenyloxazole-2-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for BCL-2 family proteins. However, this compound has also been shown to have off-target effects on other proteins, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-5-phenyloxazole-2-carboxamide, including the development of more potent and selective inhibitors of BCL-2 family proteins, the identification of biomarkers for patient selection and response prediction, and the investigation of combination therapies with this compound and other anti-cancer agents. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-5-phenyloxazole-2-carboxamide involves several steps, including the coupling of 3-chloro-4-fluoroaniline with 5-phenyloxazole-2-carboxylic acid, followed by the formation of the carboxamide group. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-5-phenyloxazole-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that this compound induces apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in patients with various types of cancer, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-8-11(6-7-13(12)18)20-15(21)16-19-9-14(22-16)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYMFBQPNBKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2557996.png)
![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2557998.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558003.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2558007.png)
![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2558010.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2558014.png)
![2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2558015.png)
![4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2558016.png)

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2558019.png)